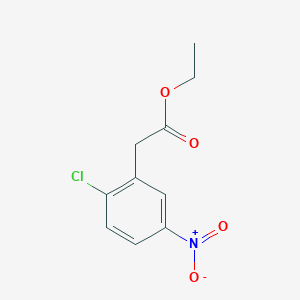

Ethyl 2-(2-chloro-5-nitrophenyl)acetate

Description

Ethyl 2-(2-chloro-5-nitrophenyl)acetate is a nitroaromatic ester featuring a chloro substituent at the 2-position and a nitro group at the 5-position on the phenyl ring. Such compounds are typically intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their reactive nitro and halogen groups.

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-5-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-5-8(12(14)15)3-4-9(7)11/h3-5H,2,6H2,1H3 |

InChI Key |

KYECHMKNCJVJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring significantly influence reactivity, solubility, and intermolecular interactions. Key analogs include:

Key Observations:

- Electron-Withdrawing Effects : The nitro group enhances electrophilic substitution reactivity, while chloro substituents increase lipophilicity and steric hindrance .

- Hydrogen Bonding : In ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, the hydroxy group facilitates intermolecular O–H⋯O hydrogen bonds, stabilizing the crystal lattice . The chloro analog likely lacks this, reducing solubility in polar solvents.

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms O–H⋯O bonds along the b-axis, with additional weak C–H⋯O interactions . In contrast, chloro-substituted analogs (e.g., ) rely on π-π stacking (centroid distances ~3.8 Å) and C–H⋯O bonds for stability.

- Conformational Flexibility : Ethyl groups in ester moieties often exhibit rotational disorder, as seen in , which may also occur in the target compound.

Preparation Methods

Knoevenagel-Addition-Esterification

An alternative method condenses 2-chloro-5-nitrobenzaldehyde with ethyl cyanoacetate using a bifunctional catalyst, though this route is less common due to precursor availability.

Reaction Scheme :

Conditions :

-

Catalyst : Piperidine (10 mol%) in toluene

-

Temperature : 110°C (azeotropic removal of water)

-

Time : 8 hours

Yield : 72–75%, with minor decarboxylation byproducts.

Limitations :

-

Requires anhydrous conditions to prevent hydrolysis.

-

Lower regioselectivity compared to nitration-esterification.

Industrial-Scale Production

Continuous Flow Nitration

Recent advances employ microreactor systems for safer nitration, minimizing thermal runaway risks.

Protocol :

-

Reactors : Corrosion-resistant Hastelloy-C microreactors

-

Residence Time : 2 minutes at 30°C

-

Throughput : 50 kg/hr

Advantages :

Enzymatic Esterification

Lipase-catalyzed esterification offers a greener alternative, though scalability remains challenging.

Conditions :

-

Enzyme : Candida antarctica lipase B (CALB) immobilized on acrylic resin

-

Solvent : Solvent-free system at 45°C

-

Yield : 82% after 24 hours

Characterization and Quality Control

Spectroscopic Validation

Purity Standards

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥99.0% | USP <621> |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chloro-5-nitrophenyl)acetate, and how can reaction yields be optimized?

The compound is typically synthesized via esterification or substitution reactions starting from precursors like 2-chloro-5-nitrophenylacetic acid. Microwave-assisted synthesis or refluxing under anhydrous conditions with catalysts (e.g., sulfuric acid) can enhance yield and purity . Solvent selection (e.g., ethanol or ethyl acetate) and temperature control are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol-water mixtures) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the ester group (δ ~4.1–4.3 ppm for -OCHCH, δ ~170 ppm for carbonyl) and aromatic protons (δ ~7.5–8.5 ppm for nitro and chloro-substituted benzene) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ~229.62 for [M+H]) and fragmentation patterns, such as loss of the ethoxy group (m/z ~183) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths (C-Cl: ~1.74 Å, C-NO: ~1.47 Å) and intermolecular interactions like hydrogen bonding (O–H⋯O) .

Q. How do the electron-withdrawing groups (Cl, NO2_22) influence the compound’s reactivity?

The chloro and nitro groups at the 2- and 5-positions activate the benzene ring toward electrophilic substitution (e.g., nitration) while directing incoming substituents to the 4-position. These groups also stabilize intermediates in nucleophilic acyl substitution reactions (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting NMR or MS data may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- DFT Calculations to predict theoretical spectra and compare with experimental data.

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in studies of related esters .

Q. What methodologies optimize the compound’s use as an intermediate in pharmaceutical synthesis?

- Functionalization : The ester group undergoes hydrolysis to carboxylic acids (using NaOH/EtOH) or reduction to alcohols (LiAlH) for further derivatization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 4-position of the benzene ring .

- Biological Testing : In vitro assays (e.g., antimicrobial activity) require purity >95% (verified by HPLC) and solubility optimization using DMSO/PBS buffers .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization difficulties include polymorphism and solvent inclusion. Solutions:

- Slow Evaporation : Use low-polarity solvents (e.g., chloroform/hexane) to grow high-quality crystals.

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Twinned Data Correction : SHELXL refinement tools handle twinning parameters (e.g., Hooft y) for accurate structure resolution .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- MD Simulations : Model solvation effects and transition states for hydrolysis or substitution reactions .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.